N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a compound featuring a thiazole ring, an acetamide group, and a prop-2-ynyl-methyl-substituted amino group. These components bestow the molecule with distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide generally involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole.
This intermediate can undergo nucleophilic substitution with methyl(prop-2-ynyl)amine under conditions such as room temperature or slightly elevated temperatures (25-50°C) in the presence of a suitable base like triethylamine.
Industrial Production Methods:
Industrial synthesis might optimize the above lab-scale procedures, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yields.
Automation of reagent addition and product separation steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to a corresponding nitroso or nitro derivative under strong oxidative conditions (e.g., nitric acid).
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring or the acetamide group, using agents like lithium aluminum hydride.
Substitution: The thiazole and acetamide functionalities can be sites for nucleophilic or electrophilic substitutions.
Common Reagents and Conditions:
Oxidation Reagents: Nitric acid, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, under catalysis by bases such as sodium hydroxide or acids like sulfuric acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino or hydroxy derivatives.
Substitution: Varied products depending on the substituent introduced, potentially including alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Investigated for potential roles as ligands in coordination chemistry due to the thiazole ring's ability to bind metals.
Utilized in organic synthesis as intermediates for creating more complex molecules.
Biology:
Studied for potential antimicrobial properties due to its structural analogy to biologically active thiazoles.
Evaluation of enzyme inhibition capabilities, as the thiazole ring is a known bioisostere of the pyridine ring.
Medicine:
Exploration as a possible pharmacophore in drug discovery for diseases such as bacterial infections or metabolic disorders.
Studies in drug metabolism to understand its biotransformation and pharmacokinetic properties.
Industry:
Use as a monomer or additive in polymer production, leveraging its reactive functional groups.
Mechanism of Action
The compound may exert its effects by interacting with nucleophilic sites on proteins or DNA, disrupting normal biological functions.
In enzyme inhibition, it can bind to active or allosteric sites, blocking substrate access or altering enzyme conformation.
Molecular pathways influenced by N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide include those involved in cellular respiration, DNA replication, and protein synthesis.
Comparison with Similar Compounds
Compared to other thiazole-based compounds, N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide has a unique substitution pattern that may enhance its reactivity or biological activity.
Similar compounds include 2-acetamidothiazole, thiamine (vitamin B1), and various thiazole derivatives used in pharmaceuticals and agrochemicals.
Unique properties might include its specific binding affinity, stability, and reaction profile in different chemical environments.
There's a whole world within a molecule
Properties
IUPAC Name |
N-[4-[[methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-4-5-13(3)6-9-7-15-10(12-9)11-8(2)14/h1,7H,5-6H2,2-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAHHGEQFAVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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